molecular formula C21H26Cl2N4O2 B610504 RMC-4550 CAS No. 2172651-73-7

RMC-4550

カタログ番号: B610504
CAS番号: 2172651-73-7
分子量: 437.4 g/mol
InChIキー: IKUYEYLZXGGCRD-ORAYPTAESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

RMC-4550 is a potent, selective allosteric inhibitor of SHP2 (Src homology-2 domain-containing phosphatase 2), a key regulator of the RAS/MAPK signaling pathway. It stabilizes the auto-inhibited conformation of wild-type SHP2, preventing its activation by phosphotyrosine signaling complexes . With an IC50 of 0.583 nM, this compound exhibits 50-fold higher potency than the first-generation SHP2 inhibitor SHP099 . Preclinical studies demonstrate its efficacy in diverse cancer models, including KRAS-mutant pancreatic ductal adenocarcinoma (PDAC), EGFR-driven esophageal carcinoma, and acute myeloid leukemia (AML) . This compound also modulates tumor immune microenvironments by enhancing MHC-I/PD-L1 expression and synergizing with immune checkpoint inhibitors .

準備方法

科学的研究の応用

Efficacy in Cancer Models

  • Acute Myeloid Leukemia (AML) :
    • RMC-4550 demonstrated effectiveness against FLT3 and KIT mutant AML cell lines. It reduced cell viability and modulated pro-apoptotic and anti-apoptotic protein expressions, enhancing the sensitivity of these cells to other therapies like venetoclax .
    • In vivo studies showed significant reductions in white blood cells and improved health outcomes in mouse models with established myeloproliferative neoplasms (MPN) treated with this compound .
  • Non-Small Cell Lung Cancer (NSCLC) :
    • In combination with RMC-4998, a G12C-selective RAS inhibitor, this compound effectively inhibited tumor growth and reshaped the tumor microenvironment (TME) to enhance immune responses against tumors .
  • Pancreatic Ductal Adenocarcinoma (PDAC) :
    • Studies indicated that combining this compound with LY3214996 led to greater inhibition of MAPK pathway activity compared to either drug alone, showing potential for enhanced therapeutic efficacy in KRAS mutant PDAC models .

Immunomodulatory Effects

This compound not only targets tumor cells but also modulates the immune microenvironment. It has been shown to:

  • Induce antitumor immunity comparable to checkpoint inhibitors by altering T-cell infiltrates and macrophage populations within tumors .
  • Promote the depletion of protumorigenic M2 macrophages while increasing M1 macrophages, contributing to an overall antitumor immune response .

Data Summary

Application Area Model Type Key Findings
Acute Myeloid LeukemiaCell lines & mouse modelReduced cell viability in FLT3/KIT mutants; improved health outcomes in MPN models .
Non-Small Cell Lung CancerMouse modelEnhanced tumor growth inhibition when combined with RMC-4998; reshaped TME for better immune response .
Pancreatic Ductal AdenocarcinomaMouse modelSynergistic effects observed with LY3214996; significant tumor volume reduction .

類似化合物との比較

Allosteric SHP2 Inhibitors

Compound Mechanism Key Features Limitations Reference
RMC-4550 Stabilizes auto-inhibited SHP2 50x more potent than SHP099; immune modulation; oral bioavailability Reduced efficacy against SHP2E76K mutant
SHP099 Similar allosteric inhibition First-in-class; validated in solid tumors Lower potency; pERK rebound in prolonged use
TNO155 Allosteric SHP2 inhibitor Clinical-stage candidate for solid tumors Requires anti-PD1 combo for immune effects
  • Potency : this compound’s biochemical and cellular potency surpasses SHP099, with geometric mean IC50 values of 36 nM (vs. 4700 nM for KRASG12C inhibitor ARS-853) in suppressing pERK in KRASG12C models .
  • Mutation Sensitivity : Unlike SHP099, this compound shows reduced activity against hyperactive SHP2 mutants (e.g., SHP2E76K) and fails to inhibit RAS-GTP in NRASQ61L-driven cancers .

Other SHP2 Inhibitors

  • SBI-4668 : Demonstrates superior growth inhibition in AML patient-derived cells compared to this compound (10 μM SBI-4668 vs. 10 μM this compound reduced viability by >50% vs. ~30%, respectively) .
  • Combination with Venetoclax : this compound synergizes with the BCL2 inhibitor venetoclax in AML by downregulating MCL1 and enhancing apoptosis, mirroring effects seen with gilteritinib .

RAS/MAPK Pathway Inhibitors

Compound Target Synergy with this compound Reference
LY3214996 ERK inhibitor Dual inhibition reduces KRAS-mutant PDAC growth in vitro/in vivo
Ruxolitinib JAK2 inhibitor Combined therapy extends survival in MPN mouse models
ARS-853 KRASG12C This compound outperforms ARS-853 in pERK suppression (IC50: 36 nM vs. 4700 nM)
  • LY3214996: In KRAS-mutant PDAC, this compound + LY3214996 reduces tumor volume by 80% in xenografts, outperforming monotherapies .
  • Ruxolitinib : this compound enhances JAK2 inhibition, reducing hepatomegaly and fibrosis in myeloproliferative neoplasms (MPNs) .

Pharmacokinetic and Mutation-Specific Profiles

  • Pharmacokinetics : this compound exhibits prolonged tissue retention (1/6th maximal concentration detectable at 20 h post-dose) compared to LY3214996, which clears rapidly .
  • Mutation Dependence: KRASG12C: this compound suppresses RAS-GTP and pERK in NCI-H358 (KRASG12C) cells (IC50: 43 nM) . KRASG13D/Q61K: No significant tumor growth inhibition in HCT-116 (KRASG13D) or CALU-6 (KRASQ61K) xenografts .

Data Tables

Table 1: Efficacy in Preclinical Cancer Models

Model Type Compound Outcome (vs. Control) Reference
KRASG12C PDAC This compound + LY3214996 80% tumor volume reduction
MPL-W515L MPN This compound + Ruxolitinib Extended survival; reduced fibrosis
EGFR KYSE-520 This compound Dose-dependent pERK inhibition

Table 2: Mutation-Specific Responses

Mutation This compound Efficacy Notes Reference
SHP2E76K Low Requires higher concentrations
KRASG12C High IC50: 36 nM (pERK)
NRASQ61L Low Minimal RAS-GTP inhibition

生物活性

RMC-4550 is a novel allosteric inhibitor of the protein tyrosine phosphatase SHP2, which has emerged as a significant target in cancer therapy due to its role in promoting oncogenic signaling pathways, particularly in tumors with mutations in RAS and other related pathways. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and potential therapeutic implications.

This compound acts primarily by inhibiting SHP2, a key regulator of the RAS/MAPK signaling pathway. By disrupting SHP2's function, this compound effectively decouples the RAS pathway from external growth signals, leading to reduced tumor cell proliferation and increased apoptosis in various cancer cell lines. The compound has shown potent inhibition of SHP2 activity with an IC50 value of approximately 0.58 nM .

In Vitro Studies

This compound has demonstrated significant efficacy across multiple cancer types, including lung, melanoma, colorectal, and pancreatic cancers. In vitro studies showed that this compound inhibited cell growth and induced apoptosis in cancer cell lines harboring various mutations associated with aggressive tumor behavior:

  • Cell Lines Tested :
    • NCI-H358 (Lung, KRASG12C)
    • MIA PaCa-2 (Pancreas, KRASG12C)
    • Other lines with BRAF mutations.

The treatment led to a marked reduction in RAS-GTP levels and downstream signaling markers such as phosphorylated ERK (pERK), indicating effective blockade of the MAPK pathway .

In Vivo Studies

In vivo experiments using patient-derived xenograft (PDX) models have further validated the antitumor activity of this compound. Notably:

  • Tumor Types : Non-small-cell lung cancers with SHP2-sensitive mutations.
  • Results : Tumor growth was significantly inhibited or even regressed in some cases. Mice treated with this compound experienced minimal side effects compared to traditional therapies .

Combination Therapies

This compound has shown enhanced efficacy when combined with other therapeutic agents. For instance:

  • Combination with JAK2 Inhibitors : In myeloproliferative neoplasm (MPN) cell lines, this compound combined with ruxolitinib resulted in significantly enhanced growth inhibition compared to either agent alone .
  • Checkpoint Blockade : The compound not only inhibits tumor growth but also modulates the immune microenvironment by promoting antitumor immunity. It induces changes in macrophage polarization and T-cell infiltration similar to checkpoint inhibitors .

Case Studies and Clinical Implications

The promising preclinical findings have led to ongoing clinical investigations into the use of this compound for treating various cancers characterized by SHP2 dependency. Early-phase clinical trials are focusing on its safety profile and efficacy as a monotherapy and in combination with other agents.

Data Summary

The following table summarizes key findings from studies involving this compound:

Study TypeCancer TypeKey FindingsReference
In VitroLung, PancreaticInhibition of cell proliferation; induction of apoptosis
PDX ModelsNon-Small Cell LungTumor regression observed; minimal side effects
Combination TherapyMyeloproliferative NeoplasmsEnhanced inhibition when combined with JAK2 inhibitors
Immune ModulationVarious CancersIncreased T-cell infiltration; M1 macrophage polarization

Q & A

Basic Research Questions

Q. What is the molecular mechanism of RMC-4550 in inhibiting SHP2, and how does this relate to its efficacy in RAS/MAPK-driven cancers?

this compound acts as a potent, selective allosteric inhibitor of SHP2 (IC50: 0.583 nM) by stabilizing the auto-inhibited conformation of wild-type SHP2, thereby blocking its phosphatase activity . This prevents SHP2-mediated activation of SOS1, a critical node in RAS nucleotide cycling and downstream MAPK signaling (e.g., pERK suppression in PC9 cells with IC50 ≈31–49 nM) . Methodologically, validate inhibition using membrane fractionation assays to track SHP2-GRB2-GAB1 complex dissociation and quantify pERK suppression via Western blotting .

Q. Which in vitro models are most appropriate for studying this compound’s activity against SHP2-dependent cancers?

Prioritize cell lines with upstream RTK/RAS pathway dependencies, such as:

  • NCI-H358 (KRAS<sup>G12C</sup>) : Measure RAS-GTP and pERK suppression via G-LISA and phospho-specific flow cytometry .
  • PC9 (EGFR-driven) : Use EGF-stimulated pERK assays to quantify target engagement .
  • BRAF class 3 mutants (e.g., NCI-H1755) : Test in 3D cultures to assess growth inhibition, as 2D models may not reflect pathway dependency . Include isogenic HEK293 cells expressing SHP2 mutants (e.g., E76K) to evaluate resistance mechanisms .

Q. What experimental controls are critical when assessing this compound’s specificity and off-target effects?

  • Catalytic domain controls : Confirm lack of activity against the free SHP2 catalytic domain (PTP) using recombinant enzyme assays .
  • Mutant SHP2 comparators : Include E76K or T253M/Q257L mutants to distinguish allosteric vs. catalytic inhibition .
  • Negative cell lines : Use KRAS<sup>G13D</sup> (HCT-116) or KRAS<sup>Q61K</sup> (CALU-6) models, which show insensitivity to this compound in vivo .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s efficacy in BRAF-mutant models?

In BRAF<sup>V600E</sup> (class 1) cells, this compound does not alter RAS-GTP or pERK levels in 2D cultures but inhibits proliferation in 3D models . This discrepancy highlights context-dependent signaling crosstalk. To resolve:

  • Compare 2D vs. 3D culture conditions using phospho-proteomics.
  • Evaluate compensatory pathways (e.g., PI3K/AKT) via multiplex kinase activity profiling.
  • Validate findings in PDX models with matched genetic backgrounds .

Q. What methodologies are optimal for studying this compound’s synergy with other targeted therapies (e.g., RASG12C inhibitors or immunotherapies)?

  • Combination with RASG12C(ON) inhibitors : Use orthotopic lung cancer models to assess tumor regression via micro-CT imaging and survival analysis. Measure IFN-γ pathway activation (e.g., Ifng, Gzmb upregulation) via RNA-seq .
  • Immunotherapy synergy : In immune-excluded tumors, pair this compound with anti-PD-1/CTLA-4 and quantify CD8<sup>+</sup> T cell infiltration using flow cytometry .
  • BCL2 co-targeting : For RTK-driven AML, combine with venetoclax and assess apoptosis via caspase-3/7 activation assays .

Q. How do SHP2 mutations (e.g., E76K) confer resistance to this compound, and what strategies can overcome this?

E76K and T253M/Q257L mutations reduce this compound’s binding affinity, as shown by abolished pERK inhibition in HEK293 mutants even at 10 μM . Strategies include:

  • PROTAC-based degradation : Design compounds like R1-3C (this compound-IMiD conjugates) to degrade mutant SHP2, validated via Western blotting in MV4;11 cells .
  • Alternative allosteric inhibitors : Test SHP2 inhibitors with distinct binding modes using crystallography (e.g., SHP099 derivatives) .

Q. What pharmacokinetic/pharmacodynamic (PK/PD) relationships should guide in vivo dosing regimens for this compound?

  • Oral bioavailability : this compound has moderate-high bioavailability suitable for daily dosing. In KYSE-520 xenografts, unbound plasma concentrations correlate with pERK inhibition (EC50 ≈49 nM in vivo vs. 63 nM in vitro) .
  • Dose optimization : Use tumor pharmacodynamic markers (e.g., pERK suppression) and tolerability metrics (body weight, organ histology) to establish maximum tolerated doses .

Q. Methodological Considerations for Data Interpretation

Q. How should researchers address variability in this compound’s efficacy across PDX models?

  • Stratify PDX models by genetic drivers (e.g., EGFR vs. KRAS mutations) and prior therapy exposure.
  • Perform longitudinal RNA-seq to identify adaptive resistance mechanisms (e.g., MAPK reactivation).
  • Use multi-omics integration (proteomics/phosphoproteomics) to map signaling rewiring .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

  • Nonlinear regression : Fit IC50/EC50 values using four-parameter logistic models (e.g., GraphPad Prism).
  • Biological replicates : Perform ≥3 independent experiments (technical duplicates) to account for cell culture variability .
  • Benchmarking : Compare this compound’s potency to SHP099 using ANOVA with post-hoc Tukey tests .

特性

IUPAC Name

[3-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26Cl2N4O2/c1-12-18(14-4-3-5-15(22)17(14)23)26-16(10-28)20(25-12)27-8-6-21(7-9-27)11-29-13(2)19(21)24/h3-5,13,19,28H,6-11,24H2,1-2H3/t13-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUYEYLZXGGCRD-ORAYPTAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(CCN(CC2)C3=NC(=C(N=C3CO)C4=C(C(=CC=C4)Cl)Cl)C)CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C2(CCN(CC2)C3=NC(=C(N=C3CO)C4=C(C(=CC=C4)Cl)Cl)C)CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172651-73-7
Record name RMC-4550
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2172651737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RMC-4550
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q6NVG4EXB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。